molecular formula C9H12Cl2N2O B1406749 (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride CAS No. 1376000-87-1

(3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride

Cat. No. B1406749
CAS RN: 1376000-87-1
M. Wt: 235.11 g/mol
InChI Key: RZLRCKQKMJXBTQ-DDWIOCJRSA-N
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Description

(3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride, commonly known as 3-chloro-N-propyl-N-phenylpropanamide hydrochloride, is a synthetic compound that is widely used in the field of medicinal chemistry. The compound is a chiral amide of a phenylpropanoic acid and a chloro-substituted phenyl group. It is a white, crystalline solid that is soluble in water. It is a versatile compound that is used in a variety of applications in the field of medicinal chemistry, including synthesis, drug development, and pharmacological research.

Scientific Research Applications

Anticonvulsant Studies

(3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride and its derivatives have been explored for their potential anticonvulsant properties. A study by Idris et al. (2011) demonstrated that isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to the compound , were found to be effective in mice models for both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure tests. The compounds showed higher potency than standard drugs like phenytoin and valproate, indicating potential for use against generalized seizures (Idris, Ayeni, & Sallau, 2011).

Synthesis of Poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide]

García-Martín et al. (2001) reported the synthesis of 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, a key intermediate in the production of poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog. This illustrates the compound's role in developing novel materials, highlighting its relevance in material science and organic chemistry (García-Martín, Báñez, & Galbis, 2001).

Potential Antidepressant Agents

Clark et al. (1979) synthesized and evaluated analogs of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, including compounds structurally similar to (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride, as potential antidepressant agents. The study indicated good activity in animal models of depression and a relative lack of anticholinergic side effects, suggesting their potential utility in treating depression (Clark et al., 1979).

Antibacterial and Antimycotic Activity

Baranovskyi et al. (2018) researched arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, closely related to (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride. They found these compounds demonstrated antibacterial and antifungal properties, suggesting the potential of such compounds in antimicrobial applications (Baranovskyi et al., 2018).

Nonlinear Optical Material

Prabhu et al. (2001) synthesized N-(2-chlorophenyl)-(1-propanamide), a compound structurally similar to (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride, and studied its application as a nonlinear optical material. Their findings indicate the compound's potential in the field of electro-optics and photonics (Prabhu et al., 2001).

properties

IUPAC Name

(3R)-3-amino-3-(3-chlorophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLRCKQKMJXBTQ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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